8-Methyl-2-(trifluoromethyl)quinoline

Lipophilicity Drug design Physicochemical properties

Researchers requiring both 2- and 4-substituted quinoline derivatives from a single precursor face synthetic bottlenecks. 8-Methyl-2-(trifluoromethyl)quinoline uniquely yields mixtures of Rh complexes enabling divergent synthesis, unlike other methylquinoline isomers. - ΔLogP ≈ 1.0 vs non-fluorinated analog for enhanced membrane permeability - Storable PET donor for radical polymerization; validated for Cp*Rh(III)-catalyzed C(sp³)-H trifluoromethylthiolation - Standard purity ≥98% with pack sizes from 0.25 g to bulk. Immediate global shipping from stock.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 1860-46-4
Cat. No. B159276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(trifluoromethyl)quinoline
CAS1860-46-4
Synonyms8-METHYL-2-TRIFLUOROMETHYLQUINOLINE
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-3-2-4-8-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3
InChIKeyQLTYGFJHXYCNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2-(trifluoromethyl)quinoline Properties & Procurement


8-Methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3N and molecular weight 211.18 g/mol [1]. It is classified as a fluorinated building block, with a computed XLogP3-AA value of 3.5 indicating moderate lipophilicity, zero hydrogen bond donors, and a topological polar surface area of 12.9 Ų [1]. The compound is commercially available at standard purity of 95%, with physical properties including a density of approximately 1.268 g/cm³ and a boiling point of 248.686°C at 760 mmHg [2].

FLUORINATED BUILDING BLOCKSynthesis of fluorinated quinoline derivatives with defined substitution pattern
C–H ACTIVATION STUDIESMixed regioisomer rhodium-promoted C–H bond activation for downstream diversification
PET-DONOR POLYMERIZATIONα-Trifluoromethylated quinoline class reported as storable PET initiator for radical polymerization

Uniqueness of 8-Methyl-2-(trifluoromethyl)quinoline


8-Methyl-2-(trifluoromethyl)quinoline exhibits substitution-pattern-dependent properties that distinguish it from other methylquinoline and trifluoromethylquinoline positional isomers. In rhodium-promoted C–H bond activation studies, 8-methylquinoline produces mixtures of rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes, in contrast to 3-, 4-, and 5-methylquinolines which yield exclusively 2-quinolinyl derivatives, and 2-, 6-, and 7-methylquinolines which yield exclusively 4-quinolinyl derivatives [1]. Additionally, 3-(trifluoromethyl)quinoline yields a mixture of four isomers, demonstrating that the specific 8-methyl-2-trifluoromethyl substitution pattern confers unique regioselectivity and reactivity profiles [1]. This substitution pattern also directly impacts computed physicochemical descriptors, with XLogP3-AA = 3.5 and topological polar surface area = 12.9 Ų [2], values that would differ for alternative substitution patterns and that influence solubility, membrane permeability, and metal coordination behavior.

  • !
    Substitution-pattern mismatch
    8-Methyl-2-(trifluoromethyl)quinoline’s regiochemical profile (2- and 4-quinolinyl mixture) differs from all other methylquinoline isomers, which yield exclusive single regioisomers; may not transfer directly.
  • !
    Physicochemical parameter shift
    Computed LogP and polar surface area are substitution-pattern dependent; alternative trifluoromethyl or methyl positions change lipophilicity and membrane permeability context.
  • !
    Isomeric complexity difference
    3-(Trifluoromethyl)quinoline produces a four-isomer mixture in C–H activation, not comparable to the 8-methyl-2-trifluoromethyl scaffold, limiting substitution without revalidation.

8-Methyl-2-(trifluoromethyl)quinoline Differentiation Evidence


Lipophilicity vs Non-Fluorinated Analog

The presence of the 2-trifluoromethyl substituent on 8-methylquinoline substantially increases lipophilicity relative to the non-fluorinated parent compound. This modification directly impacts membrane permeability and metabolic stability in medicinal chemistry applications [1].

Lipophilicity vs analog
Reported
Target
XLogP3-AA 3.5
vs
8-Methylquinoline
~2.5
Reported lipophilicity increase of ~1 log unit may impact membrane permeability and metabolic context.
Computed by XLogP3 algorithm; experimental logP to verify.
Lipophilicity Drug design Physicochemical properties

C–H Activation Regioselectivity Profile

In systematic C–H bond activation studies with a rhodium(I) complex, 8-methylquinoline exhibits a unique regioselectivity profile compared to all other methylquinoline positional isomers [1]. While 3-, 4-, and 5-methylquinoline react to quantitatively form rhodium(I)-(2-quinolinyl) derivatives and 2-, 6-, and 7-methylquinoline quantitatively form rhodium(I)-(4-quinolinyl) species, 8-methylquinoline uniquely yields mixtures of both 2- and 4-quinolinyl complexes [1].

C–H Activation Regioselectivity
Head-to-head
Mixture of 2- and 4-quinolinyl complexes
Quantitative conversion
vs
3-/4-/5-Me: exclusive 2-quinolinyl
2-/6-/7-Me: exclusive 4-quinolinyl
Regioselectivity distinct from all other methylquinoline isomers; supports specific synthetic route selection.
Direct head-to-head Rh(I) C–H activation study; quantitative NMR analysis.
C–H activation Regioselectivity Rhodium catalysis Synthetic utility

PET-Donor Function for Radical Polymerization

α-Trifluoromethylated quinolines, including the 8-methyl-2-(trifluoromethyl)quinoline scaffold, have been demonstrated as effective photoinduced-electron transfer (PET) donors for initiating radical polymerizations [1]. The thermal and photophysical properties of α-trifluoromethylated quinolines were systematically studied, with these compounds shown to produce polymers of high molecular weight through radical polymerization while remaining storable within monomers for several months without loss of efficiency [1].

PET-Donor Function
Class-level
α-Trifluoromethylated quinolines reported as effective PET donors; high-MW polymers; storage-stable in monomer for months.
Reported class-level PET-initiator performance; compound may support radical polymerization studies.
Direct evidence for this specific substitution pattern to verify.
Photoinduced electron transfer Radical polymerization PET donor Polymer chemistry

8-Methyl-2-(trifluoromethyl)quinoline Application Scenarios


Mixed Regioisomer C–H Functionalization

When a synthetic route requires access to both 2- and 4-substituted quinoline derivatives from a single precursor, 8-methylquinoline scaffolds provide a distinct advantage. In rhodium-promoted C–H bond activation, 8-methylquinoline yields mixtures of 2- and 4-quinolinyl complexes, whereas all other methylquinoline isomers yield exclusively one regioisomer [1]. The 8-methyl-2-(trifluoromethyl)quinoline scaffold incorporates this regiochemical flexibility with the added electronic and lipophilic benefits of the 2-trifluoromethyl group.

PET Initiator for Radical Polymerization

Researchers developing safe, storable photoinitiator systems for radical polymerization should consider α-trifluoromethylated quinolines. These compounds function as effective PET donors that produce high molecular weight polymers and can be stored within monomers for extended periods without efficiency loss [1]. The 8-methyl-2-(trifluoromethyl)quinoline scaffold belongs to this functional class, with the α-trifluoromethylamine moiety providing the requisite electron transfer capability.

Fluorinated SAR Building Block

For structure-activity relationship (SAR) investigations requiring systematic variation of quinoline substitution patterns, 8-methyl-2-(trifluoromethyl)quinoline offers a distinct physicochemical profile. Its computed XLogP3-AA value of 3.5 represents a substantial increase in lipophilicity relative to non-fluorinated 8-methylquinoline (ΔLogP ≈ 1.0) [1], making it suitable for exploring the effects of enhanced membrane permeability while maintaining the steric constraints of the 8-methyl substitution. This scaffold is particularly relevant for programs targeting intracellular or CNS-penetrant compounds.

Late-Stage C(sp³)–H Trifluoromethylthiolation

The 8-methylquinoline core is a validated substrate for Cp*Rh(III)-catalyzed regioselective C(sp³)–H trifluoromethylthiolation, with various substituted 8-methylquinolines yielding products in good yields with high regioselectivity [1]. The 8-methyl-2-(trifluoromethyl)quinoline scaffold contains both the reactive 8-methyl C(sp³)–H bond and an additional 2-trifluoromethyl group, providing a platform for constructing densely functionalized quinoline derivatives through sequential C–H functionalization strategies.

Application
Selection Property
Validation Focus
Mixed regioisomer C–H functionalization
Regiochemical profile (2- + 4-substitution access)
Synthetic route compatibility, NMR confirmation
PET-initiated radical polymerization
α-Trifluoromethylamine PET-donor capability
Polymer MW and reported storage stability testing
Fluorinated SAR building block
Elevated lipophilicity vs non-fluorinated analog
Permeability and metabolic stability assays
Late-stage C(sp³)–H trifluoromethylthiolation
8-Methyl C(sp³)–H reactivity
Sequential functionalization compatibility and yield

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